molecular formula C12H23NO3 B5674346 (3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol

(3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol

Cat. No. B5674346
M. Wt: 229.32 g/mol
InChI Key: KAABFXFKWRQIHY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • (3R)-1-(3-ethoxypropanoyl)-3,4,4-trimethyl-3-pyrrolidinol is a chemical compound that falls within the class of non-aromatic heterocyclic compounds. Its structure is significant in the realm of organic chemistry and pharmaceuticals due to its potential in forming various biologically active molecules.

Synthesis Analysis

  • Synthesis via Chiral Chromatography and Hydrogenation: The compound can be synthesized from rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate, which is separated using chiral chromatography. Further hydrogenation in the presence of Pd/C in methanol yields octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, a key intermediate for the title compound (Huichun Zhu et al., 2009).
  • Asymmetric 1,3-Dipolar Cycloaddition: An alternative method involves asymmetric 1,3-dipolar cycloaddition, which provides an efficient route for the synthesis of related pyrrolidin-3-ol compounds (P. Kotian et al., 2005).

Molecular Structure Analysis

  • Conformation and Configuration: The molecular structure of related compounds shows distinct conformational features. For example, a pyrrolopiperidine fragment in one such compound exhibited a somewhat distorted chair conformation and was cis-fused with a five-membered envelope-shaped ring (Huichun Zhu et al., 2009).

Chemical Reactions and Properties

  • Reactivity with Various Substituents: The introduction of various substituents into the nucleus of pyrrolidin-2-ones, which are structurally similar, is of great importance for synthesizing new medicinal molecules with improved biological activity. The synthesis of compounds by introducing different substituents at the C1-, C4-, and C5-position of 3-hydroxy-3-pyrrolin-2-one has been studied, showcasing the chemical versatility of these compounds (D. D. Rubtsova et al., 2020).

Physical Properties Analysis

  • Crystal Structure and Conformation: The crystal structure of related compounds shows unique conformations and intermolecular interactions. For example, the piperidine ring in a similar compound exhibited a specific orientation with respect to the phenyl ring, and water molecules in the structure acted as hydrogen bond donors and acceptors (Huichun Zhu et al., 2009).

Chemical Properties Analysis

  • Antioxidant Properties: Some pyrrolidine derivatives demonstrate interesting antioxidant properties. For example, a series of substituted 3-pyridinols, related in structure, were synthesized and showed significant antioxidant activity, indicating the potential of such compounds in pharmaceutical applications (M. Wijtmans et al., 2004).

properties

IUPAC Name

3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-16-7-6-10(14)13-8-11(2,3)12(4,15)9-13/h15H,5-9H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAABFXFKWRQIHY-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CC(C(C1)(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCC(=O)N1C[C@](C(C1)(C)C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one

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